molecular formula C7H10N2O B1285644 (6-Methoxypyridin-3-yl)methanamine CAS No. 262295-96-5

(6-Methoxypyridin-3-yl)methanamine

Cat. No. B1285644
M. Wt: 138.17 g/mol
InChI Key: AUOIYQDHPOAYQZ-UHFFFAOYSA-N
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Description

The compound "(6-Methoxypyridin-3-yl)methanamine" is a chemical structure that is part of a broader class of compounds with potential neuroleptic properties. These compounds have been studied for their ability to interact with dopamine receptors, which are implicated in various neurological and psychiatric disorders. The research on these compounds aims to develop new therapeutic agents that can modulate dopamine pathways with fewer side effects than existing medications.

Synthesis Analysis

The synthesis of related compounds, such as substituted 6-methoxysalicylamides, involves the demethylation of 2,6-dimethoxybenzamides using boron tribromide . This process allows for the introduction of various substituents that can enhance the compound's biological activity. In another study, the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate. This involved regioselective methoxylation and nucleophilic substitution reactions to introduce the desired functional groups .

Molecular Structure Analysis

The molecular structure of these compounds is critical for their biological activity. For instance, the presence of a lipophilic aromatic substituent in the 3-position relative to the methoxy group is essential for the antidopaminergic activity of the substituted 6-methoxysalicylamides . Additionally, the formation of a coplanar six-membered pseudoring involving the amide moiety and the methoxy group is a structural requirement for activity in vitro .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their regioselectivity and the ability to introduce various functional groups. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide results in methoxylation at the 2-position, while the use of 4-methylbenzenethiolate anion leads to selective substitution at the 6-position . These reactions are crucial for obtaining compounds with the desired pharmacological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(6-Methoxypyridin-3-yl)methanamine" are not detailed in the provided papers, the properties of similar compounds suggest that factors such as solubility, stability, and the presence of specific functional groups can significantly influence their pharmacokinetics and pharmacodynamics. The substituted 6-methoxysalicylamides, for example, show a separation between doses that inhibit hyperactivity and those that inhibit stereotypy, indicating a nuanced interaction with biological systems .

Scientific Research Applications

  • Bone Turnover and Osteoporosis Treatment

    • A study identified a compound related to (6-Methoxypyridin-3-yl)methanamine as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in the treatment and prevention of osteoporosis. This compound demonstrated efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).
  • Structural and Hydrogen Bonding Studies

    • Research into the structural characteristics of mono-hydrobromide salts of certain N,4-diheteroaryl 2-aminothiazoles, including derivatives of (6-Methoxypyridin-3-yl)methanamine, has been conducted. These studies focused on protonation sites and distinct intermolecular hydrogen bonding patterns, which are crucial for understanding molecular interactions (Böck et al., 2021).
  • Antimicrobial Activities

    • A series of methanamine derivatives, starting from 4-methoxyaniline and including (6-Methoxypyridin-3-yl)methanamine, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).
  • Liquid Crystalline Behavior and Photophysical Properties

    • Research into the synthesis of luminescent compounds containing (6-Methoxypyridin-3-yl)methanamine revealed their potential as mesogens. These compounds exhibited liquid crystalline behavior and were identified as good blue emitting materials, with potential applications in optical studies (Ahipa et al., 2014).
  • Lycopodium Alkaloid Synthesis

    • A study utilized a methoxypyridine as a masked pyridone in the synthesis of the Lycopodium alkaloid lycoposerramine R. This indicates the role of (6-Methoxypyridin-3-yl)methanamine derivatives in the synthesis of complex natural products (Bisai & Sarpong, 2010).
  • Drug Metabolism and Safety Studies

    • A study focused on (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, a compound related to (6-Methoxypyridin-3-yl)methanamine, for its potential as an oncogenic kinase inhibitor. The research aimed to mitigate safety liabilities by modifying the methoxypyridine ring to reduce metabolic issues (Palmer et al., 2012).
  • Hydration State in Pharmaceutical Compounds

    • A pharmaceutical compound related to (6-Methoxypyridin-3-yl)methanamine, known as compound A, was studied for its various crystalline forms that differ in hydration state. This research is vital for understanding the physical stability of pharmaceuticals in different environments (Zhao et al., 2009).
  • Iron(III) Complexes and Photocytotoxicity

    • Studies on Iron(III) complexes involving pyridoxal or salicylaldehyde Schiff bases, modified with (6-Methoxypyridin-3-yl)methanamine, explored their uptake in cancer cells and photocytotoxicity. These complexes showed potential in generating reactive oxygen species upon light exposure, indicating their use in targeted cancer therapies (Basu et al., 2015).

Safety And Hazards

“(6-Methoxypyridin-3-yl)methanamine” is classified as toxic if swallowed . Precautionary measures include avoiding inhalation, skin contact, and eye contact. In case of accidental ingestion or exposure, immediate medical attention is advised .

Future Directions

The future directions for the use of “(6-Methoxypyridin-3-yl)methanamine” are not specified in the search results. As a research and development compound, its future applications would likely depend on the outcomes of ongoing studies .

properties

IUPAC Name

(6-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOIYQDHPOAYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585407
Record name 1-(6-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyridin-3-yl)methanamine

CAS RN

262295-96-5
Record name 1-(6-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.00 g portion of 5-cyano-2-methoxypyridine was dissolved in 30 ml of ethanol and 10 ml of 28% aqueous ammonia, mixed with 1 g of Raney nickel and then stirred at room temperature for 4 hours at atmospheric pressure in a stream of hydrogen. After filtration through celite, the solvent was evaporated to obtain 962 mg of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Zuccarello, H Zhang, E Acquarone, D Pham… - Bioorganic & Medicinal …, 2023 - Elsevier
Phosphodiesterase 5 (PDE5) is a cyclic guanosine monophosphate-degrading enzyme involved in numerous biological pathways. Inhibitors of PDE5 are important therapeutics for the …
Number of citations: 4 www.sciencedirect.com
E Zuccarello, E Acquarone, D Pham, S Deng… - Available at SSRN … - papers.ssrn.com
Phosphodiesterase 5 (PDE5) is a cyclic guanosine monophosphate-degrading enzyme involved in numerous biological pathways and PDE5 inhibitors are important therapeutics for …
Number of citations: 0 papers.ssrn.com
J Hu, W Tian, R Zhou, Y Zhang, J Lv, J Zhu… - Journal of Saudi …, 2019 - Elsevier
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is an important enzyme response for the metabolism or detoxification of toxic aldehydes, in particular acetaldehyde and 4-…
Number of citations: 4 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.